BMS-688521 - 893397-44-9

BMS-688521

Catalog Number: EVT-263117
CAS Number: 893397-44-9
Molecular Formula: C26H19Cl2N5O4
Molecular Weight: 536.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound 1, also known as BMS-688521, is a potent and selective small-molecule antagonist of Leukocyte function-associated antigen-1 (LFA-1) [, , ]. LFA-1 is a member of the β2-integrin family found on all leukocytes. This protein plays a crucial role in cell adhesion by binding to its ligand, intercellular adhesion molecule-1 (ICAM-1). The interaction between LFA-1 and ICAM-1 is essential for various immune responses, including leukocyte trafficking, T cell activation, and inflammatory responses [, ].

Compound 1 acts by disrupting the interaction between LFA-1 and ICAM-1, thereby modulating immune responses [, ]. Although it has shown potential as a therapeutic agent for various immune-mediated diseases, this report focuses solely on its scientific research applications.

Future Directions
  • Development of novel LFA-1 inhibitors: The structure-activity relationship studies conducted on Compound 1 and related analogs can guide the design of next-generation LFA-1 inhibitors with improved potency, selectivity, and pharmacokinetic properties [].
Synthesis Analysis

Key steps in the synthesis include:

  • Formation of key intermediates: Utilizing various reagents to construct the core structure efficiently.
  • Final coupling reactions: These reactions are critical for establishing the desired functional groups that confer biological activity.

Recent advancements have also introduced microwave-assisted techniques to further optimize reaction times and improve yields, showcasing modern synthetic chemistry's adaptability .

Molecular Structure Analysis

BMS-688521 is characterized by a complex molecular structure that includes multiple functional groups essential for its biological activity. The molecular formula is C₁₈H₁₈Cl₂N₄O, with a molecular weight of approximately 367.27 g/mol.

The structural representation reveals:

  • Aromatic rings: Contributing to the compound's hydrophobic properties.
  • Chlorine substituents: Enhancing binding affinity through electronic effects.
  • Amine groups: Facilitating interactions with biological targets.

Data from X-ray crystallography and NMR studies provide insights into the three-dimensional conformation of BMS-688521, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

BMS-688521 undergoes several key chemical reactions that are critical to its functionality:

  • Binding interactions: The primary reaction involves the binding of BMS-688521 to LFA-1, inhibiting its interaction with ICAM-1. This process is quantified using assays such as enzyme-linked immunosorbent assay (ELISA) and fluorescence resonance energy transfer (FRET) .

Technical details regarding these reactions include:

  • IC50 values: BMS-688521 exhibits IC50 values ranging from 2.5 nM to 78 nM in various assays, indicating potent inhibitory activity against LFA-1 .

The compound's reactivity profile suggests it can effectively modulate immune responses by disrupting critical cellular adhesion processes.

Mechanism of Action

The mechanism of action for BMS-688521 involves allosteric modulation of LFA-1. By binding to a site distinct from the orthosteric site on LFA-1, BMS-688521 alters the receptor's conformation, preventing its interaction with ICAM-1. This inhibition ultimately leads to reduced leukocyte adhesion and migration, which is pivotal in inflammatory responses .

Data supporting this mechanism include:

  • Dose-dependent inhibition: Studies demonstrate that BMS-688521 can significantly reduce leukocyte adhesion in vitro.
  • Selectivity profiles: The compound shows functional selectivity for certain pathways, further indicating its potential therapeutic utility in specific conditions .
Physical and Chemical Properties Analysis

BMS-688521 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but has limited aqueous solubility, which may influence its bioavailability.
  • Stability: Studies indicate that BMS-688521 remains stable under various pH conditions but should be stored under controlled conditions to prevent degradation.

Relevant data includes melting point, boiling point, and spectral data (NMR, IR) that characterize its physical state and confirm its identity .

Applications

BMS-688521 has significant potential applications in scientific research and therapeutic development:

  • Immunological research: As an LFA-1 antagonist, it serves as a valuable tool for studying immune cell interactions and adhesion mechanisms.
  • Therapeutic candidate: Its ability to modulate immune responses positions BMS-688521 as a candidate for treating autoimmune diseases, allergies, and other inflammatory conditions.

Ongoing studies are likely to explore further optimization of this compound's pharmacokinetic properties and its efficacy in clinical settings .

Molecular Mechanisms of BMS-688521 in Immune Modulation

Role of LFA-1/ICAM-1 Interaction Inhibition in Immunological Pathways

The LFA-1/ICAM-1 axis functions as a master regulator of leukocyte adhesion and migration. LFA-1, constitutively expressed on all leukocyte subtypes, adopts multiple conformational states dictating its affinity for ICAMs expressed on endothelial cells and antigen-presenting cells. Under inflammatory conditions, chemokine signaling triggers LFA-1's transition from a low-affinity bent conformation to a high-affinity extended state, enabling strong binding to ICAM-1. This interaction facilitates leukocyte arrest on vascular endothelium, transendothelial migration, and formation of stable immunological synapses critical for T-cell and B-cell activation [4] [9] [10].

BMS-688521 functions as a potent orthosteric inhibitor binding directly to the I-domain of LFA-1's αL subunit. It exhibits remarkable inhibitory potency with an IC₅₀ of 2.5 nM in human umbilical vein endothelial cell (HUVEC) adhesion assays where T-cells bind ICAM-1-expressing endothelial monolayers. Its activity extends across species with an IC₅₀ of 78 nM in mouse-specific adhesion assays employing splenocytes and mouse ICAM-1-expressing b.END3 cells, representing an approximately 30-fold decrease relative to human systems [1] [3]. Beyond blocking adhesion, BMS-688521 profoundly disrupts immunological synapse architecture. In B-cells encountering membrane-bound antigen, B-cell receptor (BCR) engagement promotes LFA-1 recruitment and adhesion to ICAM-1, forming a mature synapse characterized by a central BCR cluster surrounded by an LFA-1 ring. BMS-688521 prevents this spatial reorganization, significantly elevating the antigenic threshold required for B-cell activation [9].

Table 1: In Vitro and In Vivo Potency Profile of BMS-688521

Assay SystemTarget InteractionIC₅₀/Effective DoseBiological Outcome
HUVEC Adhesion AssayHuman T-cell adhesion to ICAM-1+ HUVEC2.5 nMInhibition of T-cell adhesion
Mouse b.END3 Adhesion AssayMouse T-cell adhesion to ICAM-1+ b.END3 cells78 nMInhibition of T-cell adhesion
Mixed Lymphocyte Reaction (MLR)Human T-cell proliferation60 nMSuppression of antigen-driven T-cell proliferation
Mouse Allergic Lung InflammationEosinophil accumulation in lungs (Oral, BID, 3 days)1 mg/kgSignificant inhibition of eosinophil influx

In vivo validation comes from a mouse allergic eosinophilic lung inflammation model, where oral administration (1-10 mg/kg, twice daily for three days) demonstrated dose-dependent inhibition of eosinophil accumulation in lung tissue. Significant suppression was observed at 1 mg/kg, highlighting its potent anti-inflammatory efficacy achievable at low systemic exposures [1].

Intracellular Signaling Cascades Disrupted by BMS-688521 Binding

Inhibition of the LFA-1/ICAM-1 interface by BMS-688521 triggers profound downstream consequences on intracellular signaling networks essential for immune cell activation and function:

  • Impairment of Proximal Adhesion Signaling: LFA-1 binding to ICAM-1 generates "outside-in" signals via the β2 cytoplasmic tail, leading to recruitment and activation of cytoskeletal linkers like talin and kindlin. BMS-688521 blockade prevents this talin-mediated linkage to the actin cytoskeleton, disrupting adhesion-strengthening mechanisms and impairing cellular polarization critical for migration. Consequently, cells fail to stabilize adhesion complexes and generate sustained traction forces [4] [8].

  • Attenuation of Immunological Synapse Signaling: Within the T-cell or B-cell immunological synapse, LFA-1/ICAM-1 interactions provide essential costimulatory signals that amplify antigen receptor engagement. BMS-688521 disrupts synapse stability and architecture. In B-cells, this disruption manifests as a failure to form the characteristic LFA-1 peripheral ring, leading to diminished calcium (Ca²⁺) flux and impaired activation of transcription factors like Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor Kappa B (NF-κB). This raises the threshold for lymphocyte activation, particularly under suboptimal antigen conditions [9].

  • Suppression of Proliferative and Inflammatory Pathways: The compound effectively blocks T-cell proliferation in mixed lymphocyte reactions (MLR), an in vitro model of antigen-driven T-cell responses, with an IC₅₀ of 60 nM. This suppression correlates with reduced production of key cytokines like interleukin-2 (IL-2), which is critically dependent on the costimulatory signals provided by LFA-1 engagement alongside T-cell receptor (TCR) triggering. Inhibition also impacts phospholipase C gamma (PLCγ) activation and downstream calcium mobilization pathways [1] [9].

Allosteric Modulation of Integrin Conformational States

BMS-688521's mechanism transcends simple steric blockade; it functions as an allosteric modulator stabilizing LFA-1 (αLβ2) in its low-affinity conformation. Integrins undergo large-scale conformational rearrangements: from a closed, bent state with low ligand affinity to an open, extended state with high affinity. This transition involves hybrid domain swing, headpiece opening, and leg separation. Force application significantly influences these conformational equilibria and transition kinetics [5] [8].

Biophysical studies, including single-molecule force spectroscopy and molecular dynamics (MD) simulations, provide insights into BMS-688521's action. The compound stabilizes the bent conformation through a specific network of interactions within the αLβ2 interface. MD simulations reveal that the energy barrier for unbending αLβ2 involves the near-concurrent disruption of approximately 2 key hydrogen bonds, creating a steep energy barrier and a deep energy well trapping the integrin in the bent state. Under physiological forces (typically 5-40 pN in adhesions), this stabilization prevents the transition to the extended, high-affinity state [5] [8].

This behavior contrasts sharply with integrins like αVβ3, which exhibits intrinsic conformational bistability with multiple intermediate states stabilized by sequential disruption of ~7 hydrogen bonds, allowing spontaneous transitions even under force. BMS-688521's specific stabilization of the αLβ2 bent state effectively decouples mechanical force from conformational activation. This prevents the force-dependent affinity maturation ("inside-out" signaling reinforcement) and stabilizes transient, low-affinity states that cannot support sustained adhesion or signal transduction, even under inflammatory conditions promoting integrin activation [5] [8].

Table 2: Conformational Dynamics of Integrins Targeted by BMS-688521 vs. αVβ3

Conformational PropertyLFA-1 (αLβ2) - BMS-688521 TargetIntegrin αVβ3
Dominant Basal State (No Force)Bent-Closed (Stabilized by inhibitor)Bistable (Bent-Closed and Extended-Open possible)
Force DependenceThreshold-dependent unbending; Bent state trappedSpontaneous transitions under wide force range
Key Unbending BarrierConcurrent disruption of ~2 H-bondsSequential disruption of ~7 H-bonds
Energy LandscapeSingle deep well (Bent); Force tilts landscapeHexa-stable intermediates with smaller barriers
Effect of InhibitorDeepens bent state energy wellMay not prevent spontaneous transitions

Properties

CAS Number

893397-44-9

Product Name

BMS-688521

IUPAC Name

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid

Molecular Formula

C26H19Cl2N5O4

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1

InChI Key

LILGMDXLRPEBNH-HFZDXXHNSA-N

SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-688521; BMS 688521; BMS688521; SCHEMBL5392413.

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.